

An In-depth Technical Guide to the Pharmacokinetics of Vegfr-3-IN-1

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Compound of Interest		
Compound Name:	Vegfr-3-IN-1	
Cat. No.:	B10823851	Get Quote

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Introduction

Vegfr-3-IN-1, also identified as compound 38k, is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3).[1][2] As a member of the thieno[2,3-d]pyrimidine class of compounds, it has demonstrated significant potential in preclinical studies for the treatment of metastatic cancers, particularly triple-negative breast cancer.[2] This technical guide provides a comprehensive overview of the pharmacokinetics of **Vegfr-3-IN-1**, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, alongside the experimental methodologies used in its evaluation. The guide also elucidates its mechanism of action through the VEGFR-3 signaling pathway.

Pharmacokinetics

The pharmacokinetic properties of **Vegfr-3-IN-1** have been evaluated in both mice and rats, demonstrating its potential for oral administration.

Pharmacokinetic Parameters in Mice

In vivo studies in mice have been conducted to determine the pharmacokinetic profile of **Vegfr-3-IN-1** following oral administration. A 10 mg/kg oral dose resulted in the following parameters: [1]



Parameter	Value	Unit
Cmax	420	ng/mL
AUC0-t	9219	ng·h/mL
AUC0-∞	12304	ng·h/mL
t1/2	16	hours

Pharmacokinetic Parameters in Rats

Pharmacokinetic studies in Sprague-Dawley (SD) rats have also been performed. Following oral administration, **Vegfr-3-IN-1** exhibited an oral bioavailability of 30.9%.[2]

Species	Route	Bioavailability (%)
SD Rats	Oral	30.9

Mechanism of Action and In Vitro Efficacy

Vegfr-3-IN-1 exerts its therapeutic effects by selectively inhibiting the VEGFR-3 signaling pathway. It is a potent inhibitor of VEGFR-3 with an IC50 of 110.4 nM.[1][2] The compound has shown significantly higher selectivity for VEGFR-3 over VEGFR-1 and VEGFR-2 (approximately 100-fold).[2]

The inhibition of the VEGFR-3 pathway by **Vegfr-3-IN-1** leads to the suppression of downstream signaling cascades, which are crucial for the proliferation and migration of cancer cells.[1][2] In vitro studies have demonstrated its efficacy in various cell lines:

Cell Line	Assay	IC50 (µM)
MDA-MB-231	Antiproliferative	2.22
MDA-MB-436	Antiproliferative	3.50

Furthermore, **Vegfr-3-IN-1** has been shown to significantly inhibit the proliferation and migration of VEGF-C-induced human dermal lymphatic endothelial cells (HDLEC).[2] It also induces



apoptosis and prolongs the G1/S-phase in MDA-MB-231 and MDA-MB-436 cells.[2]

In Vivo Efficacy

The anti-tumor activity of **Vegfr-3-IN-1** has been demonstrated in a xenograft mouse model. Oral administration of **Vegfr-3-IN-1** at doses of 25 and 50 mg/kg resulted in a significant reduction in tumor volume, with the highest inhibitory activity achieving a tumor growth inhibition rate of 61.9%.[1] These findings underscore the potential of **Vegfr-3-IN-1** as an orally active anti-cancer agent.

Experimental Protocols In Vitro Proliferation Assay (MTT Assay)

Objective: To determine the antiproliferative activity of **Vegfr-3-IN-1** against cancer cell lines.

Methodology:

- Cell Seeding: MDA-MB-231 and MDA-MB-436 cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured overnight.
- Compound Treatment: Cells were treated with various concentrations of Vegfr-3-IN-1 and incubated for 72 hours.
- MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
- Formazan Solubilization: The medium was removed, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated using GraphPad Prism software.

In Vitro Migration Assay (Transwell Assay)

Objective: To evaluate the effect of **Vegfr-3-IN-1** on the migration of cancer cells.

Methodology:



- Cell Preparation: MDA-MB-231 and MDA-MB-436 cells were serum-starved for 24 hours.
- Transwell Setup: 5 x 10⁴ cells in serum-free medium containing various concentrations of Vegfr-3-IN-1 were added to the upper chamber of a Transwell insert (8 μm pore size). The lower chamber was filled with a medium containing 10% fetal bovine serum as a chemoattractant.
- Incubation: The plates were incubated for 24 hours at 37°C.
- Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane were removed with a cotton swab. Migrated cells on the lower surface were fixed with methanol and stained with 0.1% crystal violet. The number of migrated cells was counted under a microscope.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **Vegfr-3-IN-1** in rodents.

Methodology:

- Animal Models: Male Sprague-Dawley rats and mice were used for the pharmacokinetic studies.
- Drug Administration: **Vegfr-3-IN-1** was administered orally (p.o.) at the specified doses.
- Blood Sampling: Blood samples were collected at various time points post-administration.
- Plasma Preparation: Plasma was separated by centrifugation.
- Bioanalysis: The concentration of Vegfr-3-IN-1 in plasma samples was determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using noncompartmental analysis.

In Vivo Xenograft Model

Objective: To assess the anti-tumor efficacy of Vegfr-3-IN-1 in vivo.



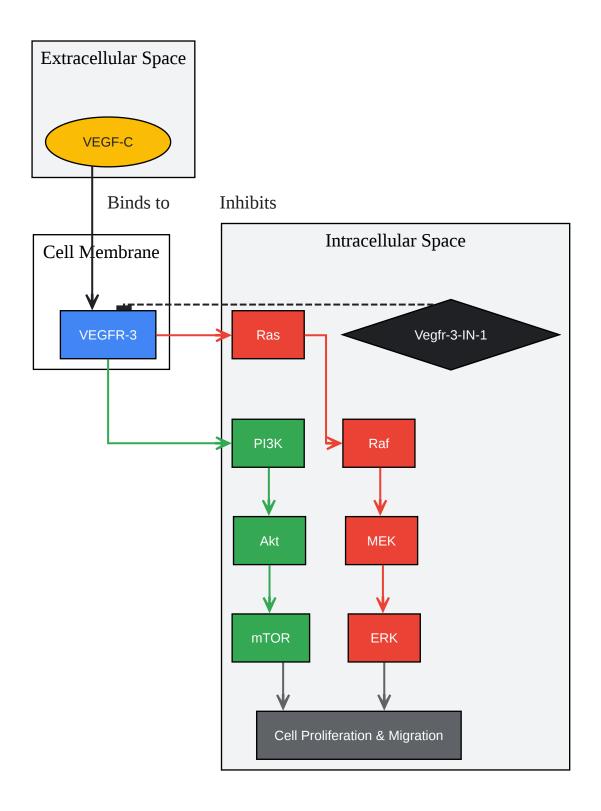
Methodology:

- Tumor Implantation: MDA-MB-231 cells were subcutaneously injected into the flank of immunodeficient mice.
- Treatment: When the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups. Vegfr-3-IN-1 was administered orally at doses of 25 and 50 mg/kg daily.
- Tumor Measurement: Tumor volume was measured periodically using calipers.
- Efficacy Evaluation: The tumor growth inhibition rate was calculated at the end of the study.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VEGFR-3 signaling pathway inhibited by **Vegfr-3-IN-1** and the general workflow for its preclinical evaluation.

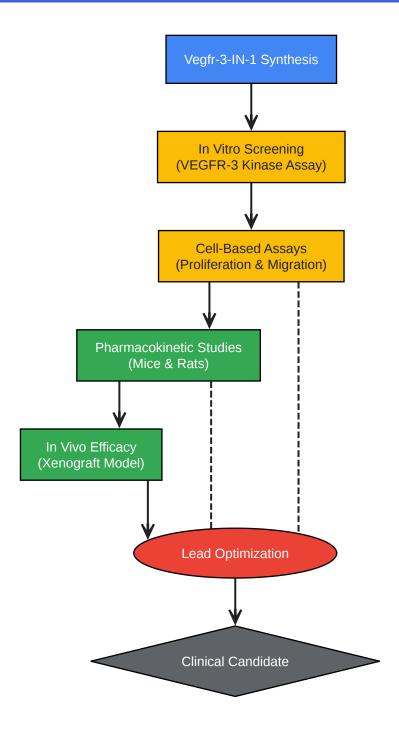




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Caption: VEGFR-3 signaling pathway and the inhibitory action of Vegfr-3-IN-1.





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Caption: Preclinical evaluation workflow for Vegfr-3-IN-1.

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